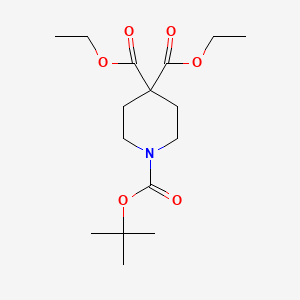

1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate

Übersicht

Beschreibung

“1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that similar compounds, such as “tert -Butyl 4- (4- (aminomethyl)phenyl)piperidine-1-carboxylate” and “tert -Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate”, are used in the development of targeted protein degradation23.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate”. However, related compounds like “1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate” are available for research purposes4.Molecular Structure Analysis

The molecular structure of “1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate” is represented by the molecular formula C16H27NO61. However, the specific structural details of this compound are not readily available.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate”. However, similar compounds like “tert-Butyl 4- (Piperidin-4-ylmethyl)piperazine-1-carboxylate” are used in the development of targeted protein degradation3.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate” are not readily available. However, it has a molecular weight of 329.389001.Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Industrial Applications

1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate is a compound with potential relevance in the synthesis of pharmaceuticals and fine chemicals. For instance, its role in the synthesis of Vandetanib, a therapeutic agent, showcases its utility in creating complex molecules. The synthesis process involves multiple steps, including substitution, deprotection, and cyclization, demonstrating the compound's versatility in industrial-scale pharmaceutical manufacturing (Mi, 2015).

Role in Asymmetric Synthesis and N-heterocycle Formation

The compound's structural features contribute to asymmetric synthesis, particularly in the formation of N-heterocycles. Chiral sulfinamides, including tert-butanesulfinamide derivatives, have been extensively utilized in stereoselective synthesis. These methodologies provide access to piperidines and other structurally diverse N-heterocycles, critical to natural products and pharmaceutical compounds, highlighting the compound's utility in creating chiral centers and contributing to medicinal chemistry (Philip et al., 2020).

Environmental and Biodegradation Studies

In environmental science, derivatives of tert-butyl compounds, including 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate, have been studied for their biodegradability and environmental fate. Research focusing on the degradation of related ethers, such as MTBE, and the investigation of their breakdown products in soil and groundwater, reflects the broader implications of studying such compounds. These studies are crucial for understanding the environmental impact of industrial chemicals and developing strategies for pollution mitigation (Thornton et al., 2020).

Applications in Material Science and Catalysis

The compound's utility extends into material science, where its derivatives are explored for their role in catalysis and material synthesis. For example, the decomposition of methyl tert-butyl ether (MTBE) using cold plasma reactors illustrates the potential of tert-butyl derivatives in facilitating environmental remediation processes. Such applications underline the versatility of tert-butyl compounds in enhancing the efficiency of chemical transformations and environmental technologies (Hsieh et al., 2011).

Safety And Hazards

The safety and hazards associated with “1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate” are not readily available. However, similar compounds like “tert-Butyl 4- (Piperidin-4-ylmethyl)piperazine-1-carboxylate” are known to cause skin irritation and serious eye irritation3.

Zukünftige Richtungen

The future directions for “1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate” are not readily available. However, similar compounds like “tert -Butyl 4- (4- (aminomethyl)phenyl)piperidine-1-carboxylate” are being used in the development of targeted protein degradation, which is a promising area of research2.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O,4-O'-diethyl piperidine-1,4,4-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-6-21-12(18)16(13(19)22-7-2)8-10-17(11-9-16)14(20)23-15(3,4)5/h6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEYKNPDPRQKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728299 | |

| Record name | 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate | |

CAS RN |

848070-26-8 | |

| Record name | 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157221.png)

![O-[(3,4-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3157231.png)

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B3157239.png)